molecular formula C11H10N4O3S2 B2856247 N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034405-12-2

N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No. B2856247
CAS RN: 2034405-12-2
M. Wt: 310.35
InChI Key: CVSOPTNPIQEYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, also known as MIBTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzothiadiazole derivatives, which have been extensively studied for their pharmacological properties. In

Scientific Research Applications

N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been reported to induce apoptosis, inhibit angiogenesis, and suppress tumor metastasis. In diabetes research, this compound has been found to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of diabetes. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and alleviate inflammation.

Advantages and Limitations for Lab Experiments

N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily synthesized and purified, making it readily available for research purposes. However, this compound also has some limitations, such as its poor solubility and stability in aqueous solutions. It may also exhibit different pharmacological effects in different cell types or animal models, which may limit its generalizability.

Future Directions

There are several future directions for N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide research, including:
1. Developing more potent and selective analogs of this compound with improved pharmacokinetic properties.
2. Investigating the potential of this compound as a combination therapy with other anticancer agents or antidiabetic drugs.
3. Exploring the role of this compound in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
4. Studying the mechanism of action of this compound in more detail to identify new targets and pathways for drug development.
5. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound (this compound) is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action involves multiple pathways, and it has been found to have various biochemical and physiological effects. This compound has several advantages and limitations for lab experiments, and there are several future directions for research. Further studies are needed to fully understand the therapeutic potential of this compound and its mechanism of action.

Synthesis Methods

The synthesis of N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves the reaction of 5-methylisoxazole-4-carboxaldehyde with benzo[c][1,2,5]thiadiazole-4-sulfonamide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound. The purity and yield of the product can be improved by using different solvents and reaction conditions.

properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S2/c1-7-8(5-12-18-7)6-13-20(16,17)10-4-2-3-9-11(10)15-19-14-9/h2-5,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSOPTNPIQEYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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